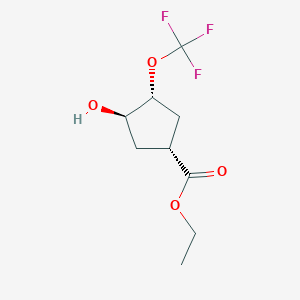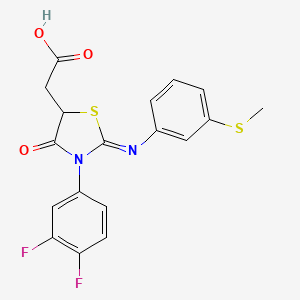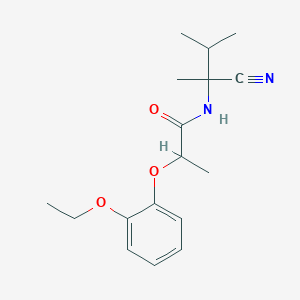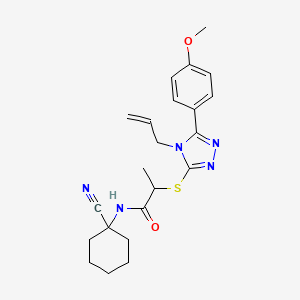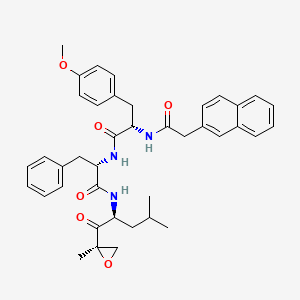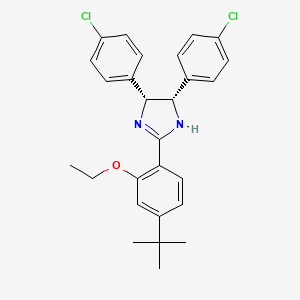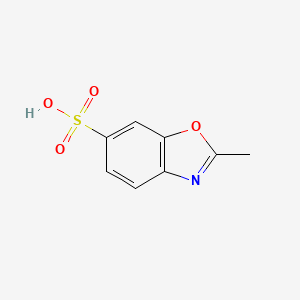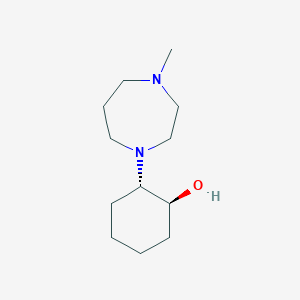
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexane ring substituted with a diazepane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, such as hydrogenation of benzene or cycloaddition reactions.
Introduction of the Diazepane Moiety: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable precursor reacts with a diazepane derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation and cycloaddition reactions, followed by efficient chiral resolution techniques to ensure high yield and purity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated cyclohexane derivative.
Substitution: Formation of various substituted diazepane derivatives.
Applications De Recherche Scientifique
Chemistry
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable in the study of stereochemistry and its effects on biological activity.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its diazepane moiety is of interest due to its presence in various pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The diazepane moiety can interact with various molecular targets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol: The enantiomer of the compound , with different stereochemical properties.
2-(4-methyl-1,4-diazepan-1-yl)cyclohexanone: A ketone derivative that lacks the hydroxyl group.
2-(4-methyl-1,4-diazepan-1-yl)cyclohexane: A fully saturated derivative without the hydroxyl group.
Uniqueness
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a diazepane and a hydroxyl group
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-13-7-4-8-14(10-9-13)11-5-2-3-6-12(11)15/h11-12,15H,2-10H2,1H3/t11-,12-/m0/s1 |
Clé InChI |
BIXNAQMJXOVGHQ-RYUDHWBXSA-N |
SMILES isomérique |
CN1CCCN(CC1)[C@H]2CCCC[C@@H]2O |
SMILES canonique |
CN1CCCN(CC1)C2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


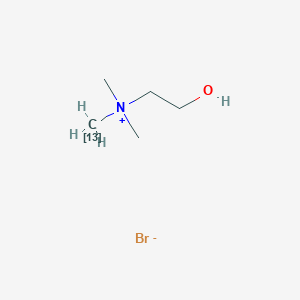
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
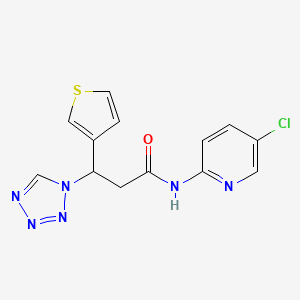
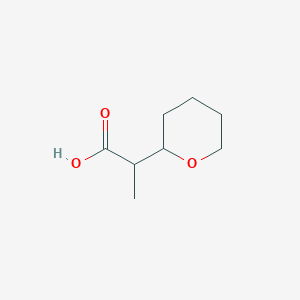
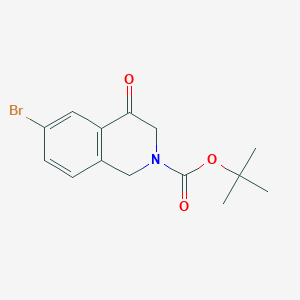
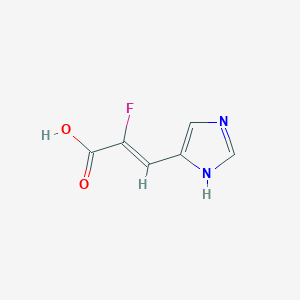
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
